
1,2-DI-Tert-butyl-4-cyclopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-DI-Tert-butyl-4-cyclopropoxybenzene: is an organic compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol It is characterized by the presence of two tert-butyl groups and a cyclopropoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 1,2-DI-Tert-butyl-4-cyclopropoxybenzene typically involves the cyclopropylation of phenols. One method involves the use of potassium cyclopropyl trifluoroborate as a cyclopropylating agent in the presence of copper(II) acetate and 1,10-phenanthroline as catalysts . The reaction is carried out under an oxygen atmosphere, which serves as the terminal oxidant. This method is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
1,2-DI-Tert-butyl-4-cyclopropoxybenzene can undergo various chemical reactions, including:
Substitution: The tert-butyl groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used.
Major Products:
Oxidation Products: Quinone methides and other oxidized derivatives.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1,2-DI-Tert-butyl-4-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, although specific applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,2-DI-Tert-butyl-4-cyclopropoxybenzene involves its ability to undergo oxidation and substitution reactions. The tert-butyl groups provide steric hindrance, which can influence the reactivity of the compound. The cyclopropoxy group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is used as an antioxidant to stabilize lubricant oils.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Known for its use in various chemical applications.
4,4′-Di-tert-butyl-1,1′-biphenyl: Used in organic synthesis and as a stabilizer.
Uniqueness:
1,2-DI-Tert-butyl-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct reactivity compared to other tert-butyl-substituted benzene derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C17H26O |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1,2-ditert-butyl-4-cyclopropyloxybenzene |
InChI |
InChI=1S/C17H26O/c1-16(2,3)14-10-9-13(18-12-7-8-12)11-15(14)17(4,5)6/h9-12H,7-8H2,1-6H3 |
Clé InChI |
MUZWRTWGYAVUGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)OC2CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


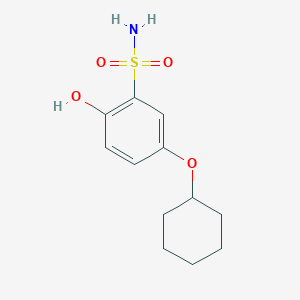
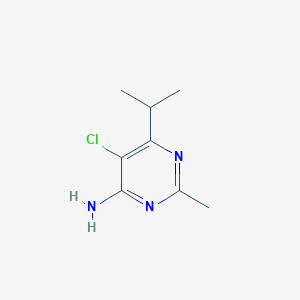
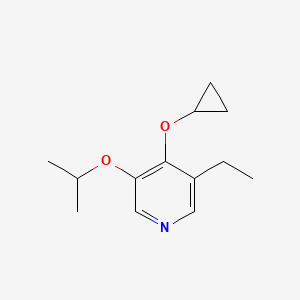
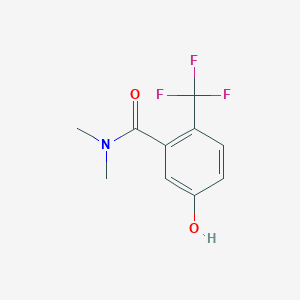

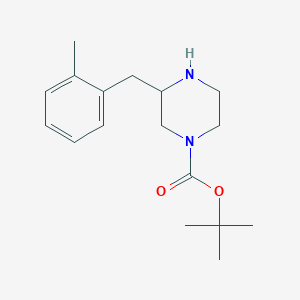
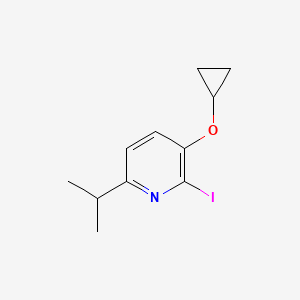
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
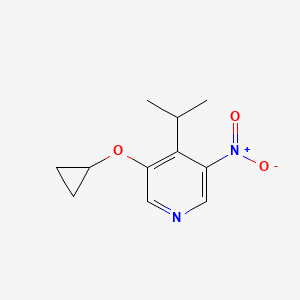
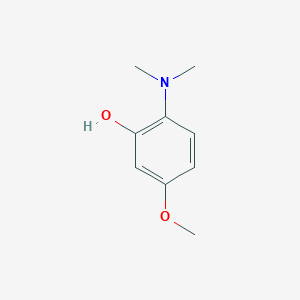
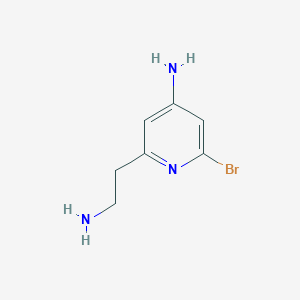
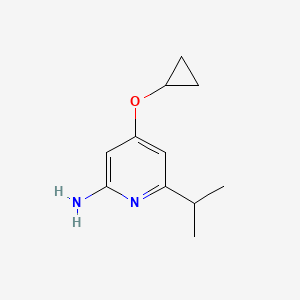
![8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)

